(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone - 898459-73-9

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone

Catalog Number: EVT-2507785
CAS Number: 898459-73-9
Molecular Formula: C22H29N5O
Molecular Weight: 379.508
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Based on the analysis of similar compounds [, , ], it is likely that this molecule could exhibit intramolecular hydrogen bonding and various intermolecular interactions like C-H…O, C-H…N, C-H…π, and π…π interactions. These interactions could potentially influence its crystal packing and solid-state properties.

Physical and Chemical Properties Analysis
  • Medicinal Chemistry: Molecules containing similar structural motifs as (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone have shown promising biological activities, including antiviral [], neurokinin antagonist [], and phosphodiesterase IV inhibitory activity []. Therefore, this compound could be investigated for potential therapeutic applications.

    Compound Description: This compound is a thieno[2,3-c]pyridine derivative featuring a methoxyphenyl group attached to the piperazine ring. It was synthesized and characterized using various spectroscopic techniques, and its crystal structure was determined by X-ray diffraction. The compound exhibited intramolecular hydrogen bonding and formed a three-dimensional architecture through C-H…O interactions. []

    Relevance: This compound shares a similar core structure with (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone, both containing a piperazine ring linked to an aromatic system via a methanone bridge. The difference lies in the aromatic moiety, with the related compound having a thieno[2,3-c]pyridine instead of pyridazine and a methoxyphenyl substituent instead of o-tolyl. This comparison highlights the structural diversity possible within this class of compounds. []

    Compound Description: Similar to the previous compound, this molecule is also a thieno[2,3-c]pyridine derivative, but with a fluorophenyl group attached to the piperazine ring. This compound was also synthesized, characterized spectroscopically, and its crystal structure analyzed. It displayed intramolecular hydrogen bonding and formed a three-dimensional structure through C-H…F and C-H…O interactions. []

    Relevance: This compound, like the previous one, exhibits a core structure similar to (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone. The difference again lies in the thieno[2,3-c]pyridine replacing the pyridazine and a fluorophenyl substituent instead of o-tolyl. The presence of fluorine in this compound could influence its physicochemical properties and potentially its biological activity compared to the target compound. []

    Compound Description: This compound is another member of the thieno[2,3-c]pyridine derivative series, this time featuring a methylphenyl (toluene) group attached to the piperazine. Like the previous two, this compound was synthesized, characterized, and its crystal structure determined. It exhibited C-H…O and C-H…π interactions leading to a two-dimensional supramolecular network. []

    Compound Description: This thieno[2,3-c]pyridine derivative features a 3,4-dimethylphenyl substituent on the piperazine ring. Synthesized and characterized like the previous compounds, its crystal structure analysis revealed a two-dimensional supramolecular network formed by C-H…O and C-H…π interactions. []

    Relevance: Sharing the same core structure as (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone, this compound differs by having a thieno[2,3-c]pyridine instead of pyridazine and a 3,4-dimethylphenyl substituent in place of o-tolyl. This compound further exemplifies how variations in substituents on the piperazine ring can influence the crystal packing and potentially affect the compound's physical properties and biological activities. []

(2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone

    Compound Description: This compound is characterized by a p-tolyl group linked to a chloropyridine moiety through a methoxy bridge. It was synthesized and characterized using spectroscopic techniques, and its crystal structure was confirmed by X-ray diffraction. []

    Relevance: While this compound doesn't share the piperazine ring present in (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone, it bears structural resemblance through the presence of a methanone bridge connecting two aromatic systems. Specifically, it highlights the use of different aromatic groups (chloropyridine and p-tolyl) compared to the pyridazine and o-tolyl in the target compound. Additionally, the methoxy linker introduces a different spatial arrangement compared to the direct connection found in the target compound. []

Substituted derivatives of 4-(4-piperidin-4-yl-piperazin-1-yl)-azepan

    Compound Description: This entry refers to a broad class of compounds with a core structure consisting of an azepan ring connected to a piperidine ring through a piperazine linker. These compounds are described as potential neurokinin antagonists and can have diverse substituents on the azepan, piperidine, and piperazine rings. []

    Relevance: Although structurally different from (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone in terms of the core aromatic system, this class of compounds is relevant due to the presence of both an azepan and piperazine ring. The target compound also contains these rings, highlighting the potential for these structural motifs in medicinal chemistry and the possibility of shared biological targets. []

    Compound Description: This entry refers to a series of 26 compounds containing a piperazin-1-ylpyridazine scaffold. These compounds were investigated as potential inhibitors of the dCTPase enzyme, which plays a role in cancer progression. []

    Relevance: This class of compounds is highly relevant to (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone as they share the key piperazin-1-ylpyridazine structural feature. This highlights the potential for the target compound to exhibit dCTPase inhibitory activity or possess similar biological profiles. The study of these derivatives provides valuable insights into the structure-activity relationships within this class and could guide further investigations into the target compound's potential applications. []

    Compound Description: This compound features a p-tolyl group linked to a chlorophenyl-pyrazole moiety via a methanone bridge. The compound was studied for its crystal structure, revealing an intramolecular O—H⋯O hydrogen bond. []

    Relevance: Although structurally different from (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone, this compound shares the methanone linker connecting an aromatic system (p-tolyl) to a heterocyclic ring (pyrazole). While the target compound has a piperazine and pyridazine, this comparison emphasizes the versatility of the methanone bridge in constructing diverse compounds. []

[(ppyEt)Re(CO)3Br]

    Compound Description: This compound is a rhenium(I) complex derived from a pyrroline-pyrazolyl-pyridazine ligand (ppyEt). The complex exhibits a non-regular octahedral geometry around the rhenium center. []

    Relevance: While structurally distinct from (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone, this compound utilizes a pyridazine ring as part of its ligand system. Although in a complex coordination environment, the presence of pyridazine highlights its potential as a building block in various chemical contexts and suggests potential applications beyond medicinal chemistry. []

    Compound Description: This entry refers to a series of thiazole derivatives investigated for their inhibitory activity against phosphodiesterase IV (PDE4). PDE4 is an enzyme involved in various physiological processes, and its inhibitors have potential therapeutic applications. []

    Relevance: Although structurally diverse from (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone, this class of compounds highlights the exploration of different heterocyclic scaffolds, in this case, thiazole, for developing biologically active molecules. While the target compound doesn't contain a thiazole ring, this comparison emphasizes the broad range of heterocycles investigated for their therapeutic potential. []

Thiazole derivatives as antagonists npy

    Compound Description: This entry describes a class of thiazole derivatives designed and synthesized as potential antagonists of neuropeptide Y (NPY). NPY is involved in various physiological processes, including appetite regulation and anxiety. []

    Relevance: Although structurally dissimilar to (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone, this class of compounds further demonstrates the exploration of different heterocyclic systems, in this case, thiazole, for targeting specific biological pathways. While the target compound doesn't contain a thiazole ring or target NPY, this comparison underscores the versatility of heterocyclic chemistry in medicinal chemistry and drug discovery. []

4-(2-chloro-4-nitrophenyl)piperazin-1-yl][3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone

    Compound Description: This compound, abbreviated as LGH in the paper, was identified as a potential inhibitor of the NS1 protein of the influenza virus. It features a piperazine ring connected to a chloronitrophenyl group and a methoxyphenyl-oxazole moiety via a methanone bridge. []

Properties

CAS Number

898459-73-9

Product Name

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methylphenyl)methanone

Molecular Formula

C22H29N5O

Molecular Weight

379.508

InChI

InChI=1S/C22H29N5O/c1-18-8-4-5-9-19(18)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-6-2-3-7-13-25/h4-5,8-11H,2-3,6-7,12-17H2,1H3

InChI Key

UGRCDSXVQHTDPA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.